![molecular formula C16H21NO5 B13524059 2-({1-[(Tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}oxy)aceticacid](/img/structure/B13524059.png)
2-({1-[(Tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}oxy)aceticacid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-({1-[(Tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}oxy)acetic acid is a chemical compound with the molecular formula C16H21NO4 and a molecular weight of 291.35 g/mol . This compound is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, a phenyl group, and an azetidine ring. It is commonly used in organic synthesis and research due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-({1-[(Tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}oxy)acetic acid typically involves the protection of an amine group with a BOC group. This can be achieved using di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction conditions often include ambient temperature or mild heating to facilitate the protection process.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer a more efficient, versatile, and sustainable approach compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and improved reaction efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
2-({1-[(Tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions . The reaction conditions vary depending on the desired transformation, but they generally involve controlled temperatures and specific solvents to ensure optimal reactivity.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of new derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
2-({1-[(Tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}oxy)acetic acid has a wide range of applications in scientific research:
Biology: The compound can be utilized in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of 2-({1-[(Tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}oxy)acetic acid involves its ability to act as a protecting group for amines. The BOC group can be selectively cleaved under acidic conditions, allowing for the controlled release of the amine functionality . This property makes it valuable in synthetic chemistry, where selective protection and deprotection of functional groups are crucial.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-({1-[(Tert-butoxy)carbonyl]-3-hydroxyazetidin-3-yl}acetic acid: This compound has a similar structure but contains a hydroxy group instead of a phenyl group.
Ethyl 2-({[(Tert-butoxy)carbonyl]amino}cyclopropane-1-carboxylate): This compound features a cyclopropane ring and an ethyl ester group.
Uniqueness
2-({1-[(Tert-butoxy)carbonyl]-3-phenylazetidin-3-yl}oxy)acetic acid is unique due to its combination of a BOC-protected amine, a phenyl group, and an azetidine ring. This combination imparts distinct reactivity and makes it a valuable intermediate in organic synthesis and research .
Eigenschaften
Molekularformel |
C16H21NO5 |
|---|---|
Molekulargewicht |
307.34 g/mol |
IUPAC-Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-3-phenylazetidin-3-yl]oxyacetic acid |
InChI |
InChI=1S/C16H21NO5/c1-15(2,3)22-14(20)17-10-16(11-17,21-9-13(18)19)12-7-5-4-6-8-12/h4-8H,9-11H2,1-3H3,(H,18,19) |
InChI-Schlüssel |
ILDAAPWDNGDMCB-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CC(C1)(C2=CC=CC=C2)OCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





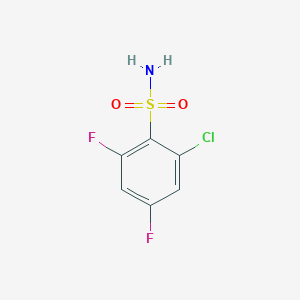
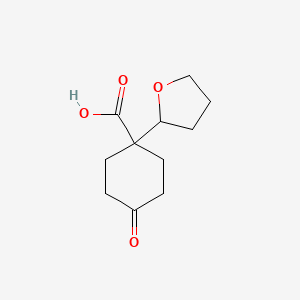
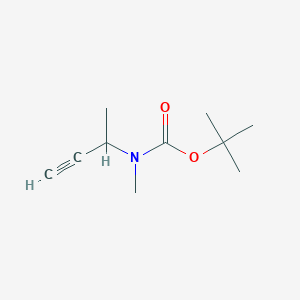
![3-[4-(Bromomethyl)phenoxy]benzonitrile](/img/structure/B13524015.png)
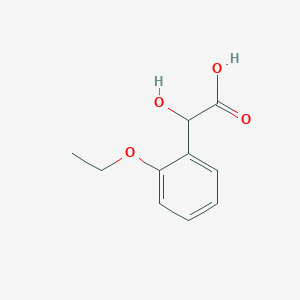
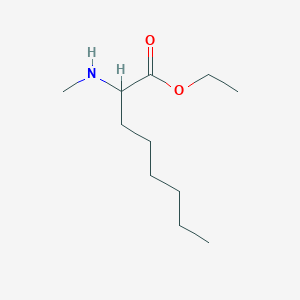
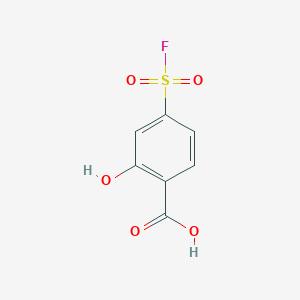
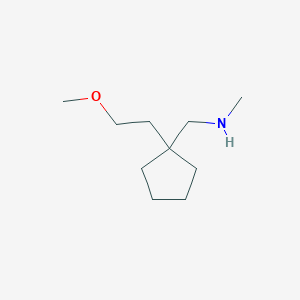
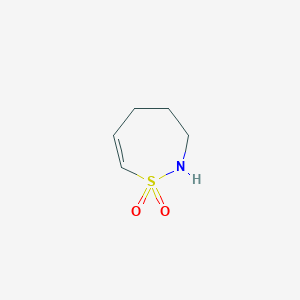
![rel-(3aR,5S,6aS)-5-Boc-octahydrocyclopenta[c]pyrrole](/img/structure/B13524036.png)
![9-Amino-3-(tert-butoxycarbonyl)-3-azaspiro[5.5]undecane-9-carboxylic acid](/img/structure/B13524054.png)
